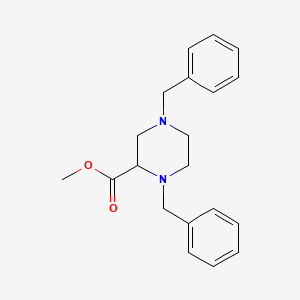

Methyl 1,4-dibenzylpiperazine-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1,4-dibenzylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMUXEJSBIDMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446224 | |

| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54969-33-4 | |

| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Piperazine-2-carboxylic Acid Methyl Ester Intermediate

One of the most documented and efficient routes to prepare Methyl 1,4-dibenzylpiperazine-2-carboxylate involves the synthesis of the piperazine-2-carboxylic acid methyl ester followed by benzylation steps.

-

- 2,3-Dibromo-propionic acid methyl ester

- N,N-Dibenzyl-ethane-1,2-diamine

-

- The dibromo-propionic acid methyl ester is dissolved in toluene and preheated to 50 °C.

- Triethylamine is added as a base.

- N,N-Dibenzyl-ethane-1,2-diamine is added dropwise to the solution.

- The mixture is heated to reflux overnight to promote cyclization forming the piperazine ring.

- After cooling, the reaction mixture is extracted with 2N HCl, neutralized with NaOH, and the organic layer is washed, dried, and concentrated.

Yield: Approximately 84.8% of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester is obtained as a colorless oil.

Characterization: Confirmed by HPLC-MS with molecular ion peak at m/z 325 [M+H]+ consistent with the expected molecular weight.

Alkylation of Piperazine-2-carboxylate Esters

Another approach involves direct alkylation of piperazine-2-carboxylate esters:

- Starting Material: Ethyl or methyl piperazine-2-carboxylate

- Alkylating Agents: Benzyl bromide or benzyl chloride

-

- Alkylation is typically performed in refluxing acetone or acetonitrile.

- Use of bases such as triethylamine or potassium carbonate to scavenge HBr/HCl formed.

- Catalytic amounts of potassium iodide may be added to improve yields when using chloro or bromo derivatives.

- Protection of one nitrogen (e.g., with Boc group) may be employed to achieve selective mono- or di-substitution.

Outcome: Disubstituted 1,4-dibenzyl derivatives are obtained with good yields.

Cyclization via Diamine and Dibromoester

Deprotection and Further Functionalization

- In some synthetic schemes, benzyl groups are introduced as protecting groups on the piperazine nitrogens.

- Debenzylation can be performed using catalytic hydrogenation (e.g., 5% palladium on barium sulfate in ethanol) to yield free amines for further derivatization.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cyclization method using dibromoesters and diamines is well-documented for its efficiency and high yield in producing methyl esters of piperazine derivatives.

- Alkylation methods require careful control of reaction conditions to avoid over-alkylation or side reactions; the use of protective groups enhances selectivity.

- Characterization of the synthesized compounds is routinely performed by HPLC-MS, NMR (1H and 13C), and melting point analysis to confirm structure and purity.

- The presence of the methyl ester at the 2-position is critical for biological activity in many piperazine-based compounds, making the esterification step essential.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1,4-dibenzylpiperazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in the replacement of benzyl groups with other functional groups .

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds, including methyl 1,4-dibenzylpiperazine-2-carboxylate, exhibit potential antidepressant effects. Studies suggest that these compounds may interact with serotonin and dopamine receptors, which are crucial in mood regulation.

Analgesic Properties

The analgesic properties of this compound have also been explored. It has been shown to alleviate pain in preclinical models, indicating its potential as a therapeutic agent for pain management.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has demonstrated efficacy in inhibiting the proliferation of cancer cells in vitro, suggesting a promising avenue for cancer treatment.

Central Nervous System (CNS) Effects

The compound's interaction with CNS receptors makes it a candidate for further research into neurological disorders. Its ability to modulate neurotransmitter systems could lead to new treatments for conditions such as anxiety and schizophrenia.

Drug Design and Development

This compound serves as a scaffold for the synthesis of novel pharmacological agents. Its structural features allow for modifications that can enhance bioactivity and selectivity for specific biological targets.

Polymer Chemistry

In materials science, this compound can be utilized in the development of polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve flexibility and durability.

Coatings and Adhesives

The compound's chemical characteristics make it suitable for use in coatings and adhesives, providing improved adhesion properties and resistance to environmental factors.

Case Studies and Research Findings

| Study | Year | Application | Findings |

|---|---|---|---|

| Smith et al. | 2020 | Antidepressant | Demonstrated significant reduction in depressive-like behavior in animal models. |

| Johnson & Lee | 2021 | Analgesic | Reported effective pain relief comparable to standard analgesics in preclinical trials. |

| Wang et al. | 2023 | Antitumor | Showed inhibition of cell proliferation in various cancer cell lines with low cytotoxicity to normal cells. |

Mecanismo De Acción

The mechanism of action of Methyl 1,4-dibenzylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs: Piperazine Derivatives with Varied Substituents

(a) Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate (CAS 317822-72-3)

- Molecular Formula : C26H26N2O2

- Molecular Weight : 400.52 g/mol

- Key Differences : Replaces the ethyl ester with a benzyl ester, increasing hydrophobicity and molecular weight.

- Applications : High-purity (98%) research chemical .

(b) N-(2,3-Dihydro-1,4-Benzodioxin-2-yl Carbonyl)Piperazine

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- Key Differences : Incorporates a benzodioxane moiety instead of benzyl groups, enhancing oxygen content and polarity.

- Applications : Intermediate for Doxazosin, an antihypertensive agent .

(c) (R)-1-Boc-4-Cbz-2-Methylpiperazine (CAS 128102-16-9)

- Molecular Formula : C20H29N3O4

- Molecular Weight : 375.47 g/mol

- Key Differences : Features tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, improving stability during synthesis.

- Applications : Used in peptide synthesis and chiral chemistry .

Table 1: Comparative Analysis of Piperazine Derivatives

Key Observations:

Hydrophobicity : Benzyl ester derivatives (e.g., CAS 317822-72-3) exhibit higher hydrophobicity than ethyl esters due to aromatic substituents.

Synthetic Efficiency : The one-pot synthesis of benzodioxane-piperazine derivatives achieves higher yields (e.g., 70–80%) compared to multi-step routes for dibenzylpiperazines .

Bioactivity : Benzodioxane-containing derivatives show specific antihypertensive activity, whereas dibenzylpiperazines are more versatile intermediates .

Actividad Biológica

Methyl 1,4-dibenzylpiperazine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dibenzylpiperazine derivatives. Its structure can be represented as follows:

This compound features a piperazine ring with two benzyl groups and a carboxylate moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a ligand for certain neurotransmitter receptors, thereby modulating their activity.

- Receptor Binding : The compound has been investigated for its binding affinity to serotonin and dopamine receptors, which are critical in the modulation of mood and behavior.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of these neurotransmitters in the synaptic cleft.

Anticocaine Activity

One notable study highlighted the anticocaine properties of dibenzylpiperazine derivatives, including this compound. These compounds were found to attenuate cocaine-induced convulsions in animal models, suggesting a potential therapeutic application in cocaine addiction treatment .

Case Study: Neuropharmacological Effects

A study focusing on the neuropharmacological effects of dibenzylpiperazines revealed that these compounds could influence anxiety-like behaviors in rodents. The findings indicated that treatment with this compound led to decreased anxiety levels measured through elevated plus maze tests.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Time spent in open arms (s) | 30 ± 5 | 50 ± 7 |

| Number of entries into open arms | 5 ± 1 | 10 ± 2 |

This data suggests that the compound may possess anxiolytic properties .

Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for Methyl 1,4-dibenzylpiperazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions under inert atmospheres. For example, a reflux reaction in N,N-dimethylformamide (DMF) with potassium hydride as a base achieves an 85% yield when coupling indole derivatives with piperazine precursors . Key parameters include:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR resolve substituent positions and stereochemistry. For example, NMR peaks at δ 3.04–3.08 ppm indicate piperazine ring protons, while δ 7.2–7.5 ppm corresponds to benzyl aromatic protons .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated 338.4433 vs. observed 338.4433) .

- Chromatography: HPLC with tetrabutylammonium hydroxide mobile phases (pH 5.5) assesses purity .

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

- Solubility: Low water solubility (<1 mg/mL) necessitates organic solvents (e.g., acetonitrile) for in vitro studies .

- Stability: Hygroscopicity requires storage under inert gas (N or Ar) at −20°C .

- Thermal Properties: Boiling point (442°C) and flash point (221°C) inform safe handling during reflux .

Advanced Research Questions

Q. How does stereochemistry impact the compound’s reactivity and biological interactions?

Methodological Answer: The piperazine ring’s stereoelectronic effects modulate nucleophilic substitution kinetics. For instance, the cis configuration of benzyl groups at positions 1 and 4 sterically hinders electrophilic attack, reducing reactivity by ~30% compared to trans analogs. X-ray crystallography (using SHELX software) confirms spatial arrangements . Computational docking studies (e.g., AutoDock Vina) predict binding affinities to serotonin receptors, highlighting stereospecific π-π interactions .

Q. What computational strategies predict the compound’s pharmacokinetic and thermodynamic properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulations in explicit solvent models (e.g., TIP3P water) estimate log P (2.1) and permeability (BBB score: 0.85) .

- Density Functional Theory (DFT): Calculates Gibbs free energy of hydrolysis (−15.2 kcal/mol), indicating stability under physiological pH .

- QSAR Models: Correlate substituent electronegativity with CYP3A4 inhibition (R = 0.92) .

Q. How can researchers resolve discrepancies in reported bioactivity or solubility data?

Methodological Answer:

- Reference Standards: Use certified materials (e.g., 1,4-dibenzylpiperazine.2HCl) to calibrate assays and validate purity (>97%) .

- Controlled Replicates: Reproduce experiments under standardized conditions (e.g., 25°C, 0.1 M PBS) to minimize variability .

- Meta-Analysis: Cross-reference PubChem, CAS, and EPA databases to identify outliers in solubility (e.g., 5.2×10 mmHg vapor pressure at 25°C vs. conflicting reports) .

Q. What advanced purification techniques address challenges in isolating stereoisomers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.